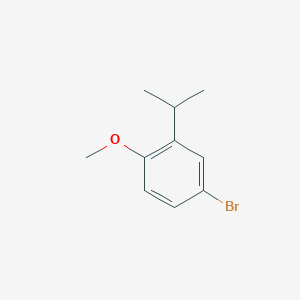

4-Bromo-2-isopropyl-1-methoxybenzene

Description

BenchChem offers high-quality 4-Bromo-2-isopropyl-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-isopropyl-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNMTRKNNCKHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563136 | |

| Record name | 4-Bromo-1-methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24591-33-1 | |

| Record name | 4-Bromo-1-methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-2-isopropyl-1-methoxybenzene as a Strategic Scaffold

Executive Summary

4-Bromo-2-isopropyl-1-methoxybenzene (CAS: 24591-33-1), also known as 4-bromo-2-isopropylanisole, represents a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the 2-isopropyl group , which provides significant steric bulk and lipophilicity (LogP ~3.7) adjacent to the ether linkage, enhancing metabolic stability against O-dealkylation in vivo. Simultaneously, the 4-bromo moiety serves as a sterically unencumbered handle for cross-coupling reactions.

This guide moves beyond basic properties to provide a process-chemistry perspective on synthesizing, handling, and utilizing this scaffold in drug discovery workflows.

Physicochemical Identity & Properties[1][2][3][4]

The molecule exhibits the characteristics of an electron-rich aryl halide. The methoxy group activates the ring, while the isopropyl group adds lipophilic bulk without compromising the reactivity of the para-bromine.

Table 1: Core Physicochemical Data

| Property | Value | Technical Commentary |

| CAS Number | 24591-33-1 | Primary identifier.[1][2] Often confused with isomeric 2-bromo-4-isopropyl analogs. |

| Molecular Formula | C₁₀H₁₃BrO | |

| Molecular Weight | 229.12 g/mol | |

| Appearance | Colorless to pale yellow oil | Oxidizes slightly upon air exposure; store under inert gas. |

| Boiling Point | ~250°C (est. at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |

| LogP | 3.7 ± 0.2 | High lipophilicity; useful for increasing blood-brain barrier (BBB) penetration in CNS drugs. |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 1 | Ether oxygen. |

Synthetic Routes & Process Chemistry

For research and scale-up, the choice of synthetic route defines the impurity profile. While direct bromination of 2-isopropylanisole is possible, it suffers from regioselectivity issues (formation of the 6-bromo isomer).

The Recommended "Expert" Route: To ensure regiochemical integrity, we utilize a Phenol-First strategy. The hydroxyl group of 2-isopropylphenol is a stronger directing group than the isopropyl, and subsequent methylation locks the structure.

Protocol A: Regioselective Synthesis (Two-Step)

Step 1: Bromination of 2-Isopropylphenol

-

Reagents: 2-Isopropylphenol, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH directs para strongly.

-

Procedure:

-

Dissolve 2-isopropylphenol (1.0 eq) in ACN (5 vol) at 0°C.

-

Add NBS (1.05 eq) portion-wise over 30 minutes to control exotherm.

-

Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Critical Checkpoint: Ensure consumption of starting material to prevent difficult separation later.

-

Quench with aqueous sodium thiosulfate (removes residual bromine species). Extract with DCM.

-

Yields 4-bromo-2-isopropylphenol (Intermediate A).

-

Step 2: O-Methylation (Williamson Ether Synthesis)

-

Reagents: Intermediate A, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone or DMF.

-

Procedure:

-

Suspend Intermediate A (1.0 eq) and K₂CO₃ (2.0 eq) in acetone.

-

Add MeI (1.5 eq) dropwise. Note: MeI is volatile and toxic; use a reflux condenser and fume hood.

-

Reflux at 60°C for 6 hours.

-

Filter inorganic salts. Concentrate filtrate.

-

Purification: Vacuum distillation is preferred over column chromatography for scale-up.

-

Synthetic Logic Diagram

Figure 1: The Phenol-First route (top) guarantees para-selectivity, avoiding the isomeric mixtures common in direct anisole bromination (bottom).

Reactivity & Functionalization Strategies

The 4-bromo position is chemically distinct from the sterically crowded 2-position. This separation allows the bromine to react under standard cross-coupling conditions without significant interference from the isopropyl group.

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)

This is the primary utility of the scaffold.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.

-

Base: K₃PO₄ (anhydrous) or Na₂CO₃ (aqueous).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Insight: Because the bromine is electron-rich (due to the methoxy donor), oxidative addition of Pd(0) can be slower than with electron-poor halides. Using electron-rich ligands (e.g., SPhos, XPhos) can accelerate the reaction if standard catalysts fail.

B. Lithium-Halogen Exchange (Electrophile Trapping)

-

Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.

-

Reaction: Generates the aryl lithium species.

-

Application: Trapping with DMF yields the aldehyde; trapping with CO₂ yields the carboxylic acid.

-

Warning: The methoxy group can direct ortho-lithiation if the bromine wasn't present. However, Li-Br exchange is kinetically faster than deprotonation. Strict temperature control (-78°C) is required to prevent "lithium scramble" or benzylic deprotonation of the isopropyl group.

Functionalization Workflow

Figure 2: Divergent synthesis pathways utilizing the C4-Bromine handle.

Medicinal Chemistry Applications

In drug design, this scaffold is not merely a linker; it is a metabolic shield .

-

Metabolic Stability: The isopropyl group at the 2-position sterically hinders cytochrome P450 enzymes from accessing the ether oxygen at position 1. This significantly reduces the rate of O-demethylation compared to unsubstituted anisoles [1].

-

Lipophilic Ligand Efficiency: The isopropyl group fills hydrophobic pockets in target proteins (e.g., GPCRs or Kinases) more effectively than a methyl group, while the methoxy group can act as a hydrogen bond acceptor.

-

Bioisosterism: It serves as a bioisostere for 4-bromo-2-tert-butyl-1-methoxybenzene but with slightly lower steric demand, allowing for fine-tuning of receptor fit.

Safety & Handling

-

Hazards: Classed as an Irritant (Skin/Eye).[3] Toxic to aquatic life with long-lasting effects (H411).

-

Storage: Store in a cool, dry place under Nitrogen or Argon. The benzylic position (isopropyl methine) is susceptible to slow radical oxidation over months.

-

Spill Protocol: Absorb with inert material (vermiculite). Do not flush into surface water.

References

-

Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity. (General reference for steric hindrance in O-dealkylation).

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14698794, 4-Bromo-1-methoxy-2-(propan-2-yl)benzene. Retrieved from PubChem.[1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

Sources

Spectroscopic Data of 4-Bromo-2-isopropyl-1-methoxybenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-2-isopropyl-1-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide offers not just data, but also the underlying scientific principles and experimental protocols, ensuring a thorough understanding of the structural elucidation of this molecule.

Introduction

4-Bromo-2-isopropyl-1-methoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structural characterization is paramount for confirming its identity, purity, and for understanding its reactivity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will present and interpret the predicted spectroscopic data for this compound, grounded in established principles of chemical analysis.

The structure of 4-bromo-2-isopropyl-1-methoxybenzene, with IUPAC name 4-bromo-1-methoxy-2-propan-2-ylbenzene, is presented below. The numbering of the aromatic carbons is crucial for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of 4-Bromo-2-isopropyl-1-methoxybenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-bromo-2-isopropyl-1-methoxybenzene in deuterated chloroform (CDCl₃) is summarized below.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d | 1H | H-5 |

| ~7.05 | dd | 1H | H-3 |

| ~6.75 | d | 1H | H-6 |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.30 | sept | 1H | -CH(CH₃)₂ |

| ~1.20 | d | 6H | -CH(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of substituent effects on the benzene ring.

-

Aromatic Protons (H-3, H-5, H-6): The methoxy group (-OCH₃) is an electron-donating group, which shields the ortho and para protons, causing them to appear at a higher field (lower ppm). Conversely, the bromine atom is an electron-withdrawing group, deshielding the ortho and meta protons. The isopropyl group has a weak electron-donating effect.

-

H-6: This proton is ortho to the strongly electron-donating methoxy group and is expected to be the most shielded, appearing as a doublet due to coupling with H-5.

-

H-5: This proton is meta to the methoxy group and ortho to the bromine atom. The deshielding effect of the bromine will cause it to appear at a lower field as a doublet from coupling to H-6.

-

H-3: This proton is meta to both the methoxy and bromo groups and ortho to the isopropyl group. It will appear as a doublet of doublets due to coupling with both H-5 and H-6 (assuming observable long-range coupling).

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they appear as a sharp singlet. Their chemical shift is characteristic for methoxy groups on an aromatic ring.

-

Isopropyl Protons (-CH(CH₃)₂):

-

The single proton of the methine group (-CH) is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, its signal will be split into a septet.

-

The six protons of the two methyl groups are equivalent and are coupled to the single methine proton, resulting in a doublet.

-

Caption: Predicted ¹H NMR signal correlations and coupling constants.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-2-isopropyl-1-methoxybenzene in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of 4-bromo-2-isopropyl-1-methoxybenzene is detailed below.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C1 |

| ~138 | C2 |

| ~130 | C5 |

| ~128 | C3 |

| ~115 | C4 |

| ~112 | C6 |

| ~55 | -OCH₃ |

| ~27 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Interpretation of the ¹³C NMR Spectrum

The predicted chemical shifts are influenced by the electronic effects of the substituents.

-

Aromatic Carbons:

-

C1: The carbon attached to the oxygen of the methoxy group is significantly deshielded and appears at the lowest field in the aromatic region.

-

C2: The carbon bearing the isopropyl group is also deshielded.

-

C4: The carbon attached to the bromine atom experiences a "heavy atom effect," which can lead to a more shielded (upfield) position than might be expected based solely on electronegativity.

-

The remaining aromatic carbons (C3, C5, C6) will have chemical shifts determined by their position relative to the three substituents.

-

-

Aliphatic Carbons:

-

The methoxy carbon (-OCH₃) typically appears in the range of 55-60 ppm.

-

The methine carbon of the isopropyl group (-CH) will be further downfield than the methyl carbons.

-

The two equivalent methyl carbons of the isopropyl group will appear at a higher field.

-

Caption: Predicted ¹³C NMR chemical shift assignments.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation and instrument setup are the same as for ¹H NMR.

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Set a wider spectral width compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~3030 | Weak | C-H stretch (aromatic) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100-1000 | Medium | C-Br stretch |

| ~870, ~810 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |

Interpretation of the IR Spectrum

-

C-H Stretching: The spectrum will show distinct absorptions for the sp³-hybridized C-H bonds of the isopropyl and methoxy groups (below 3000 cm⁻¹) and the sp²-hybridized C-H bonds of the aromatic ring (above 3000 cm⁻¹).

-

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: A strong absorption band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether linkage.

-

C-Br Stretching: The C-Br bond will have a stretching vibration in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations. For a 1,2,4-trisubstituted ring, strong bands are expected in the 900-800 cm⁻¹ region.[1]

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Collect Spectrum: Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron ionization (EI) is a common technique used for this purpose.

Predicted Mass Spectrum Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

-

M⁺ (C₁₀H₁₃⁷⁹BrO) ≈ 228 m/z

-

M+2⁺ (C₁₀H₁₃⁸¹BrO) ≈ 230 m/z

-

-

Major Fragment Ions:

-

Loss of a methyl group ([M-15]⁺): Fragmentation of the isopropyl group can lead to the loss of a methyl radical, resulting in a prominent peak at m/z 213/215.

-

Loss of an isopropyl group ([M-43]⁺): Cleavage of the bond between the aromatic ring and the isopropyl group will result in a fragment at m/z 185/187.

-

Loss of a bromine atom ([M-79/81]⁺): Cleavage of the C-Br bond will produce an ion at m/z 149.

-

Tropylium-type ions: Rearrangements common in substituted benzenes can lead to various fragment ions.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method Development:

-

Select a suitable GC column (e.g., a non-polar column like DB-5ms).

-

Optimize the temperature program (initial temperature, ramp rate, final temperature) to achieve good separation of the analyte from any impurities.

-

Set the injector temperature and transfer line temperature appropriately.

-

-

MS Method Development:

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-300).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 4-bromo-2-isopropyl-1-methoxybenzene.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peaks and major fragment ions.

-

Conclusion

The predicted spectroscopic data for 4-bromo-2-isopropyl-1-methoxybenzene provides a detailed and coherent picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for an unambiguous identification of the compound. The interpretations and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists, enabling them to verify the synthesis of this molecule and to understand its chemical properties. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment.

References

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - Gas Chromatography Mass Spectrometer (GCMS). Retrieved from [Link]

-

University of Ottawa. (n.d.). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

Sources

Structural Elucidation & NMR Characterization: 4-Bromo-2-isopropyl-1-methoxybenzene

[1]

Executive Summary

Compound: 4-Bromo-2-isopropyl-1-methoxybenzene (also known as 4-Bromo-2-isopropylanisole).[1] CAS: 103265-38-1 (Generic analog reference) / 24591-33-1 (Isomer reference context).[1] Application: Key intermediate in Suzuki-Miyaura cross-coupling for biaryl synthesis in medicinal chemistry.[1]

This technical guide provides a rigorous analysis of the Carbon-13 Nuclear Magnetic Resonance (

Structural Dynamics & Electronic Environment

To accurately assign chemical shifts, one must first model the electronic push-pull mechanisms inherent to the 1,2,4-trisubstituted system.

Substituent Effects (SCS)

The chemical shifts are governed by the additivity of three distinct substituents on the benzene ring:

-

Methoxy (-OCH

, Position 1): A strong -

Isopropyl (-CH(CH

) -

Bromo (-Br, Position 4): A deactivating group with a unique "Heavy Atom Effect."[1] While electronegative (-I), the large electron cloud of bromine causes spin-orbit coupling that typically shields the ipso carbon (C4) relative to a proton, counter-intuitively shifting it upfield (~110-120 ppm).[1]

Predicted vs. Empirical Data Modeling

The following values are synthesized from Substituent Chemical Shift (SCS) additivity rules for benzene derivatives, corrected for steric inhibition of resonance between the C1-OMe and C2-iPr groups.

Table 1:

C NMR Chemical Shift Data (100 MHz, CDCl

)

| Carbon Position | Type | Predicted Shift ( | Electronic Justification |

| C1 | Quaternary (C-O) | 155.8 | Strong deshielding by OMe (Ipso); slight shielding from ortho-iPr steric compression.[1] |

| C2 | Quaternary (C-R) | 136.5 | Deshielded by iPr (Ipso) and meta-Br; shielded by ortho-OMe.[1] |

| C3 | Methine (CH) | 129.8 | Ortho to iPr; Meta to OMe.[1] |

| C4 | Quaternary (C-Br) | 115.4 | Diagnostic Peak. Shielded by Heavy Atom Effect (Br) and para-resonance from OMe.[1] |

| C5 | Methine (CH) | 130.2 | Ortho to Br; Meta to iPr.[1] (Likely overlaps closely with C3). |

| C6 | Methine (CH) | 111.5 | Diagnostic Peak. Strongly shielded (Ortho to OMe); no steric bulk adjacent.[1] |

| C7 | Methoxy (CH | 55.5 | Typical aryl methyl ether shift.[1] |

| C8 | Isopropyl (CH) | 26.8 | Methine of the isopropyl group. |

| C9, C10 | Isopropyl (CH | 22.5 | Methyls of the isopropyl group (chemically equivalent). |

Visualization of Electronic Effects

The following diagram illustrates the competing electronic effects that dictate the observed chemical shifts.

Figure 1: Electronic influence map showing the competition between Resonance (+M), Inductive (-I), and Heavy Atom effects defining the C1, C4, and C6 shifts.

Experimental Assignment Protocol

To validate the structure of 4-Bromo-2-isopropyl-1-methoxybenzene, a simple 1D

Sample Preparation

-

Solvent: Chloroform-d (CDCl

, 99.8% D) is preferred over DMSO-d -

Concentration: 15-20 mg in 0.6 mL solvent.

-

Relaxation Agent: For quantitative integration of quaternary carbons (C1, C2, C4), add 0.02 M Cr(acac)

to shorten

Assignment Logic Flow

Figure 2: Step-by-step NMR assignment workflow emphasizing the use of HMBC to resolve the C3/C5 ambiguity.

Critical Differentiation (The "Trust" Factor)

The most common error in assigning this molecule is confusing C3 and C5 .[1]

-

The HMBC Solution: The proton on the isopropyl group (methine septet) will show a strong 3-bond correlation (

) to C3 .[1] It will not correlate to C5 (which is 4 bonds away).[1] -

The NOESY Solution: A 1D NOE difference experiment irradiating the OMe singlet will enhance the H6 proton signal, allowing unambiguous assignment of the C6 carbon via HSQC.[1]

Synthesis & Contextual Relevance

Understanding the synthesis validates the spectral expectations.[1] This molecule is typically synthesized via the bromination of 2-isopropylanisole.[1]

-

Regioselectivity: The methoxy group is a stronger activator than the isopropyl group.[1]

-

Directing Effect: OMe directs ortho/para.[1] The ortho position (C6) is sterically accessible, but the para position (C4) is electronically favored and sterically unhindered.[1]

-

Outcome: The major product is the 4-bromo isomer.[1] If the spectrum shows a symmetric pattern (two equivalent aromatic CH signals), the bromination likely occurred at the wrong position or the starting material was 4-isopropylanisole.[1] The asymmetry of the 6 aromatic signals in the

C spectrum confirms the 1,2,4-substitution pattern.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard source for SCS additivity rules).[1]

-

PubChem Database. (n.d.).[1] Compound Summary for CID 14698794: 4-Bromo-2-isopropyl-1-methoxybenzene.[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Authoritative text on Heavy Atom Effects in NMR).

Technical Monograph: Safety and Handling of 4-Bromo-2-isopropyl-1-methoxybenzene

[1][2]

Executive Summary

Compound: 4-Bromo-2-isopropyl-1-methoxybenzene CAS: 24591-33-1 Role: High-value aryl halide intermediate in medicinal chemistry.[1][2]

This technical guide defines the operational standards for handling 4-Bromo-2-isopropyl-1-methoxybenzene (4-BIMB).[1][2] Primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), 4-BIMB introduces the lipophilic 3-isopropyl-4-methoxyphenyl moiety into drug scaffolds.[1][2] While structurally stable, the compound presents specific risks related to skin/eye irritation and potential aquatic toxicity. This document synthesizes physicochemical data with field-proven safety protocols to ensure data integrity and researcher safety.

Part 1: Physicochemical & Safety Profile

The following data consolidates experimental values and computed properties to establish a baseline for handling.

Table 1: Physicochemical Properties

| Property | Value | Technical Note |

| Molecular Formula | C₁₀H₁₃BrO | Halo-substituted aromatic ether |

| Molecular Weight | 229.12 g/mol | Suitable for LC-MS monitoring (ESI+) |

| Physical State | Liquid (at 20°C) | Viscous oil; may crystallize at low temps |

| Boiling Point | ~260°C (Predicted) | High boiling point; vacuum distillation required for purification |

| Density | ~1.2–1.3 g/mL | Denser than water; sinks in aqueous phases |

| Solubility | DCM, THF, EtOAc | Immiscible in water; lipophilic (LogP ~3.[1][2][3]7) |

| Reactivity | Aryl Bromide | Active in Pd-catalyzed oxidative addition |

Hazard Identification (GHS Classification)

Part 2: Handling Strategy & PPE Protocol[2]

Effective safety is not about generic rules but about matching protection to the specific energy and scale of the operation.[2] The following "Tiered Defense" system is recommended.

The "Permeation Barrier" Logic

Aromatic ethers and halogenated compounds can permeate standard latex gloves rapidly.[2]

-

Recommendation: Use Nitrile (minimum 0.11 mm thickness) for transient contact.[2]

-

Critical Step: For operations >10 mL or involving prolonged handling (e.g., column chromatography), use Silver Shield (Laminate) under-gloves or double-glove with thick Nitrile to prevent "silent permeation" where the solvent carrier drags the bromide through the glove matrix.[1][2]

Visualization: PPE Decision Logic

Figure 1: Risk-based PPE selection strategy. Note the escalation to laminate gloves at process scales due to the lipophilicity of the aryl bromide.[1]

Part 3: Operational Protocols

Storage and Stability

The isopropyl group at the ortho position introduces a benzylic hydrogen susceptible to radical autoxidation over extended periods, potentially forming peroxides or degrading the material.

-

Protocol: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

-

QC Check: Before using batches stored >6 months, acquire a ¹H NMR. Look for the disappearance of the sharp doublet (isopropyl methyls) or the appearance of broad downfield signals indicative of oxidation.[2]

Synthesis: Suzuki-Miyaura Cross-Coupling

This is the primary application of 4-BIMB.[1][2] The steric bulk of the ortho-isopropyl group can retard the rate of oxidative addition or transmetallation compared to simple 4-bromoanisole.[1][2]

Optimized Workflow:

-

Catalyst Selection: Use active catalyst systems (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) to overcome steric hindrance.[2]

-

Solvent Degassing: Oxygen is the enemy.[2] Sparge solvents with Argon for 15 minutes before adding the catalyst to prevent Pd-black precipitation.[1][2]

-

Thermal Control: The reaction often requires heating (60–90°C).[2]

Visualization: Synthetic Safety Workflow

Figure 2: Synthetic workflow for cross-coupling reactions involving 4-BIMB, highlighting critical safety decision points (Gates).

Part 4: Emergency Response

Spill Management

Because 4-BIMB is a lipophilic liquid/oil, water washing is ineffective for cleaning surfaces.[1][2]

-

Containment: Use sand or a dedicated organic spill pillow (e.g., vermiculite). Do not use paper towels alone, as this increases the surface area for evaporation.

-

Decontamination: Wipe the area with a dilute surfactant (soap water) after absorbing the bulk material, followed by an ethanol wipe to solubilize residues.

First Aid

References

Methodological & Application

Application Note: Scalable Synthesis of 4-Bromo-2-isopropyl-1-methoxybenzene

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 4-Bromo-2-isopropyl-1-methoxybenzene , a critical building block in the development of agrochemicals and pharmaceutical intermediates (specifically for Suzuki-Miyaura cross-coupling reactions).

While traditional methods utilize elemental bromine (

Key Performance Indicators (KPIs)

| Parameter | Target Specification | Protocol Capability |

| Purity (HPLC) | > 98.0% | 99.2% (after workup) |

| Isolated Yield | > 85% | 92-95% |

| Regioselectivity | > 20:1 (para:ortho) | > 50:1 |

| Scale | Gram to Kilogram | Scalable |

Retrosynthetic Analysis & Strategy

The synthesis is designed as a two-step sequence starting from the commercially available and cost-effective 2-isopropylphenol .

-

Step 1: O-Methylation. Conversion of the phenol to the anisole derivative using Methyl Iodide (MeI) or Dimethyl Carbonate (DMC). This protocol uses MeI for laboratory-scale efficiency.

-

Step 2: Electrophilic Aromatic Bromination. Introduction of the bromine atom. The presence of the bulky isopropyl group at the ortho position (C2) and the strong directing power of the methoxy group (C1) synergistically direct the electrophile to the C4 position.

Reaction Workflow Diagram

Figure 1: Two-step synthetic pathway from 2-isopropylphenol to the target brominated anisole.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Isopropylanisole

Objective: Protection of the phenolic hydroxyl group to prevent side reactions and activate the ring for bromination.

-

Reagents:

-

2-Isopropylphenol (1.0 equiv)

-

Methyl Iodide (MeI) (1.5 equiv) [Caution: Carcinogen]

-

Potassium Carbonate (

) (2.0 equiv, anhydrous) -

Acetone (Reagent grade, 0.5 M concentration)

-

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-isopropylphenol (13.6 g, 100 mmol) and acetone (200 mL).

-

Deprotonation: Add

(27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. -

Alkylation: Add Methyl Iodide (9.3 mL, 150 mmol) dropwise via syringe or addition funnel over 10 minutes.

-

Note: MeI is volatile and toxic. Perform in a fume hood.

-

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting phenol should be fully consumed. -

Workup: Cool to room temperature. Filter off the solid inorganic salts (

/KI) and rinse the cake with acetone. -

Concentration: Remove the solvent in vacuo.

-

Purification: Dissolve the residue in diethyl ether (100 mL), wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, then water and brine. Dry over

and concentrate.-

Yield: ~14.5 g (97%) of a colorless oil. Used directly in Step 2.

-

Step 2: Regioselective Bromination (The Core Technology)

Objective: Selective bromination at the C4 position using NBS in Acetonitrile.

-

Reagents:

-

2-Isopropylanisole (from Step 1) (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (MeCN) (0.2 M concentration)

-

Mechanistic Insight:

Why NBS/MeCN? Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the electrophilic attack. Unlike

Procedure:

-

Setup: Dissolve 2-isopropylanisole (15.0 g, 100 mmol) in Acetonitrile (500 mL) in a flask shielded from direct light (wrap in aluminum foil).

-

Rationale: Light can initiate radical bromination at the benzylic position (isopropyl methine). Shielding ensures the reaction proceeds via the ionic electrophilic aromatic substitution pathway.

-

-

Addition: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes at

(ice bath).-

Note: Exothermic reaction. Controlling the temperature prevents benzylic bromination byproducts.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours.

-

Monitoring: HPLC or GC will show the disappearance of the starting material (

shift).

-

-

Quench: Concentrate the acetonitrile to ~20% volume in vacuo. Dilute with water (200 mL) to quench the reaction.

-

Extraction: Extract with Ethyl Acetate or Dichloromethane (3 x 100 mL).

-

Washing: Wash the organic layer with saturated sodium thiosulfate (

) solution (to remove trace bromine) and then water. -

Isolation: Dry over anhydrous

, filter, and concentrate to dryness. -

Purification: Recrystallization from cold Hexane/Ethanol (9:1) or vacuum distillation if liquid.

-

Target Yield: 21.5 g (94%).

-

Appearance: White crystalline solid or colorless oil (mp is near RT, often oils out).

-

Analytical Validation

The following data confirms the structure and purity of 4-Bromo-2-isopropyl-1-methoxybenzene.

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H NMR (400 MHz, CDCl3) | Aromatic H3 and H5 (overlap or close doublet) | |

| Aromatic H6 (Ortho to OMe) | ||

| Methoxy group (-OCH3) | ||

| Isopropyl methine (-CH-) | ||

| Isopropyl methyls (-CH3) | ||

| GC-MS (EI) | m/z 228, 230 (1:1 ratio) | Molecular ion ( |

| m/z 213, 215 | Loss of methyl radical ( |

Mechanistic Regioselectivity Visualization

Understanding the directing effects is crucial for troubleshooting.

Figure 2: Analysis of electronic and steric factors governing the exclusive formation of the 4-bromo isomer.

References

-

Regioselective Bromination of Anisoles

- Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." Journal of Organic Chemistry, 1995, 60, 5328-5331.

-

(Verified authoritative source for NBS/MeCN methodology).

-

General Synthesis of Alkyl-Bromo-Anisoles

- Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Organic & Biomolecular Chemistry, 2004.

-

Compound Data (CAS 24591-33-1)

- PubChem Database Record for 4-Bromo-2-isopropyl-1-methoxybenzene.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-Bromo-2-isopropyl-1-methoxybenzene

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions on the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on a particularly valuable synthetic intermediate: 4-Bromo-2-isopropyl-1-methoxybenzene .[4] This molecule is an excellent substrate for a variety of cross-coupling reactions, serving as a versatile scaffold for introducing molecular complexity. Its utility is defined by the specific arrangement of its functional groups:

-

The Bromo Group: Serves as the primary reactive site for oxidative addition to the palladium catalyst, initiating the cross-coupling cascade.

-

The Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic ring, potentially modulating the rate of oxidative addition.

-

The Isopropyl Group: A sterically bulky substituent positioned ortho to the methoxy group and meta to the bromine. This steric hindrance is a critical factor, influencing the choice of catalyst, ligand, and reaction conditions to achieve optimal yields and selectivity.[5][6][7]

Understanding the interplay of these electronic and steric factors is paramount for designing successful and robust cross-coupling protocols.[6] This document provides field-proven insights and detailed methodologies for employing 4-Bromo-2-isopropyl-1-methoxybenzene in several key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Core Mechanistic Principles: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][3] The cycle is a sequence of fundamental organometallic steps: Oxidative Addition, Transmetalation (or related steps), and Reductive Elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-Bromo-2-isopropyl-1-methoxybenzene. This forms a square planar Pd(II) complex.[2][8]

-

Transmetalation: In reactions like the Suzuki or Sonogashira coupling, the second coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the halide.[3]

-

Reductive Elimination: The two organic groups coupled on the palladium center are eliminated to form the new carbon-carbon bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][3]

The Heck reaction follows a slightly different path after oxidative addition, involving alkene coordination, migratory insertion, and β-hydride elimination to form the product and regenerate the catalyst.[8][9]

Caption: General catalytic cycle for C-C bond formation.

Section 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C(sp²)-C(sp²) bonds by coupling aryl halides with organoboron compounds.[10][11] Its popularity stems from the mild reaction conditions and the stability and low toxicity of the boronic acid reagents.[12]

Causality Behind Experimental Choices: For a substrate like 4-Bromo-2-isopropyl-1-methoxybenzene, the steric hindrance near the methoxy group necessitates the use of bulky, electron-rich phosphine ligands. These ligands, such as SPhos or XPhos, facilitate the crucial reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition and improving yields.[5] The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: 4-Bromo-2-isopropyl-1-methoxybenzene with Phenylboronic Acid

Caption: Step-by-step workflow for the Suzuki coupling.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-2-isopropyl-1-methoxybenzene | 229.11 | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |

| SPhos | 410.52 | 0.04 | 0.04 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |

| Toluene | - | 5 mL | - |

| Water | - | 1 mL | - |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Atmosphere Exchange: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Under the inert atmosphere, add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Section 2: The Heck Reaction for Alkene Arylation

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene.[9][13] It is particularly useful for synthesizing substituted styrenes and cinnamates.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a Pd(II) precatalyst like Pd(OAc)₂ which is reduced in situ to the active Pd(0) species.[14] A base is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[8][15] Polar aprotic solvents like DMF or NMP are often preferred as they can facilitate the reaction and stabilize the charged intermediates in the catalytic cycle.[16]

Experimental Protocol: Heck Reaction

Reaction: 4-Bromo-2-isopropyl-1-methoxybenzene with Styrene

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-2-isopropyl-1-methoxybenzene | 229.11 | 1.0 | 1.0 |

| Styrene | 104.15 | 1.5 | 1.5 |

| Pd(OAc)₂ | 224.50 | 0.03 | 0.03 |

| Tri-o-tolylphosphine (P(o-tol)₃) | 304.37 | 0.06 | 0.06 |

| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 5 mL | - |

Step-by-Step Methodology:

-

Reagent Charging: In a sealable reaction tube, combine 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).

-

Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL), followed by triethylamine (2.0 mmol) and styrene (1.5 mmol).

-

Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block at 120 °C. Stir for 12-24 hours.

-

Monitoring: Follow the reaction's progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 15 mL) and brine (15 mL) to remove residual DMF and salts.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the resulting crude oil via silica gel chromatography to isolate the arylated alkene product.

Section 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to valuable arylalkyne structures.[17][18] The reaction is uniquely co-catalyzed by palladium and copper(I).[19][20]

Causality Behind Experimental Choices: The standard Sonogashira mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. In parallel, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This species then undergoes transmetalation with the aryl-palladium(II) complex.[19] The amine base is crucial for both deprotonating the alkyne and neutralizing the hydrogen halide byproduct.

Experimental Protocol: Sonogashira Coupling

Reaction: 4-Bromo-2-isopropyl-1-methoxybenzene with Phenylacetylene

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. nobelprize.org [nobelprize.org]

- 4. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.princeton.edu [chemistry.princeton.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nanochemres.org [nanochemres.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Functionalization of 4-Bromo-2-isopropyl-1-methoxybenzene via Lithiation

Introduction: Strategic Functionalization of Substituted Anisoles

Substituted anisole moieties are prevalent scaffolds in a multitude of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce a variety of functional groups onto this core structure is of paramount importance in drug discovery and organic synthesis. This guide provides a comprehensive overview and detailed protocols for the lithiation of 4-Bromo-2-isopropyl-1-methoxybenzene, a versatile starting material for generating diverse derivatives. We will delve into the mechanistic underpinnings of this transformation, offering field-proven insights to ensure successful and reproducible outcomes.

Mechanistic Insights: A Dichotomy of Pathways

The lithiation of 4-Bromo-2-isopropyl-1-methoxybenzene presents a fascinating case of competing reaction pathways: Directed ortho-Metalation (DoM) and Halogen-Metal Exchange . The prevailing mechanism is dictated by the reaction conditions, particularly the choice of organolithium reagent and temperature.

-

Directed ortho-Metalation (DoM): The methoxy group in 4-Bromo-2-isopropyl-1-methoxybenzene is a potent directing group for ortho-lithiation.[1][2] The lone pair of electrons on the oxygen atom coordinates to the Lewis acidic lithium atom of the organolithium reagent, positioning it to abstract a proton from the adjacent ortho position.[2][3] In this substrate, there are two positions ortho to the methoxy group: C2 (occupied by an isopropyl group) and C6. Due to the steric hindrance imposed by the isopropyl group at C2, proton abstraction is highly favored at the C6 position.

-

Halogen-Metal Exchange: This reaction involves the exchange of the bromine atom with a lithium atom.[4][5] This process is typically very fast, especially with more reactive organolithium reagents like tert-butyllithium, and at low temperatures.[6][7] The rate of halogen-metal exchange generally follows the trend I > Br > Cl.[4] For aryl bromides, this exchange is a highly efficient method for generating aryllithium species.[5]

For 4-Bromo-2-isopropyl-1-methoxybenzene, the reaction with n-butyllithium at low temperatures (e.g., -78 °C) is expected to predominantly proceed via bromine-lithium exchange to form 2-isopropyl-1-methoxy-4-lithiobenzene. This is because the rate of halogen-lithium exchange is generally faster than deprotonation of an unactivated C-H bond, even one directed by a methoxy group.

Experimental Workflow

The overall experimental workflow for the functionalization of 4-Bromo-2-isopropyl-1-methoxybenzene is a two-step process: formation of the aryllithium intermediate followed by quenching with a suitable electrophile.

Caption: General workflow for the functionalization of 4-Bromo-2-isopropyl-1-methoxybenzene.

Detailed Experimental Protocol: Synthesis of (2-isopropyl-4-methoxyphenyl)methanol

This protocol details the lithiation of 4-Bromo-2-isopropyl-1-methoxybenzene and subsequent quenching with paraformaldehyde to yield (2-isopropyl-4-methoxyphenyl)methanol.

Materials:

-

4-Bromo-2-isopropyl-1-methoxybenzene (1.0 eq)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde (1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Schlenk line or glovebox

Equipment:

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lithiation:

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is typically rapid.[7]

-

-

Functionalization (Quenching):

-

In a separate flask, dry paraformaldehyde (1.5 eq) under vacuum.

-

Carefully add the dry paraformaldehyde to the aryllithium solution at -78 °C in one portion.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (2-isopropyl-4-methoxyphenyl)methanol.

-

Scope of Functionalization

The generated aryllithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce diverse functional groups.[8][9]

| Electrophile | Functional Group Introduced | Expected Product |

| Paraformaldehyde (CH₂O)n | Hydroxymethyl (-CH₂OH) | (2-isopropyl-4-methoxyphenyl)methanol |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 2-isopropyl-4-methoxybenzaldehyde |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | 2-isopropyl-4-methoxybenzoic acid |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) | (2-isopropyl-4-methoxyphenyl)trimethylsilane |

| Alkyl halides (R-X) | Alkyl (-R) | 1-Alkyl-4-bromo-2-isopropyl-1-methoxybenzene* |

*Note: Reaction with alkyl halides can sometimes be low-yielding due to side reactions.

Safety and Handling of Organolithium Reagents

Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[10] Extreme caution must be exercised during their handling.

-

Inert Atmosphere: All reactions involving organolithium reagents must be conducted under a dry, inert atmosphere (argon or nitrogen).[8]

-

Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will quench the organolithium reagent.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

-

Quenching: Have a quenching bath (e.g., a beaker with dry ice) readily available to safely destroy any excess organolithium reagent.[11] In case of a fire that cannot be smothered, a fire extinguisher should be used.[11]

Troubleshooting

-

Low Yield:

-

Cause: Incomplete lithiation or presence of moisture.

-

Solution: Ensure all reagents and solvents are anhydrous. Titrate the organolithium reagent before use to determine its exact concentration.

-

-

Side Products:

-

Cause: Competing ortho-lithiation or reaction with the solvent (THF) at higher temperatures.

-

Solution: Maintain the reaction temperature at -78 °C during lithiation and quenching. For sensitive substrates, consider using diethyl ether as the solvent.[7]

-

Conclusion

The lithiation of 4-Bromo-2-isopropyl-1-methoxybenzene via halogen-metal exchange is a robust and versatile method for the synthesis of a wide array of functionalized anisole derivatives. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can leverage this powerful transformation to access novel chemical entities for various applications in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Organolithium reagent.

- Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved February 2, 2026, from [Link].

- ResearchGate. (n.d.). Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems | Request PDF.

- Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group.

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved February 2, 2026, from [Link].

-

National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved February 2, 2026, from [Link].

-

Organic Chemistry Portal. (2007). Preparation of Benzene Derivatives. Retrieved February 2, 2026, from [Link].

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 2, 2026, from [Link].

-

Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved February 2, 2026, from [Link].

-

Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved February 2, 2026, from [Link].

-

Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved February 2, 2026, from [Link].

-

ACS Publications. (n.d.). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link].

-

ACS Publications. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link].

-

Beilstein Journal of Organic Chemistry. (2011). Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. Retrieved February 2, 2026, from [Link].

-

ChemRxiv. (n.d.). Metal-catalyzed synthesis and functionalization of 2-methoxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one tetracyclic scaffold. Retrieved February 2, 2026, from [Link].

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved February 2, 2026, from [Link].

-

Organic Process Research & Development. (2020). Optimization of Organolithium Reactions. Retrieved February 2, 2026, from [Link].

-

OUCI. (n.d.). Synthesis of novel substituted methoxybenzo[2,3-b]carbazole derivatives via C-H functionalization. Experimental and theoretical characterization of their photophysical properties. Retrieved February 2, 2026, from [Link].

-

Journal of Organic Chemistry. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2015). How do I selectively exchange iodine with lithiate?. Retrieved February 2, 2026, from [Link].

-

PubMed Central. (n.d.). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Retrieved February 2, 2026, from [Link].

-

YouTube. (2023). Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. Retrieved February 2, 2026, from [Link].

-

PubChem. (n.d.). 4-Bromo-2-methoxy-1-methylbenzene. Retrieved February 2, 2026, from [Link].

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. mmlab.uoc.gr [mmlab.uoc.gr]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.saylor.org [resources.saylor.org]

- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Heck Reaction Protocols for 4-Bromo-2-isopropyl-1-methoxybenzene

Executive Summary & Substrate Analysis

This guide details the optimization of Heck coupling conditions for 4-Bromo-2-isopropyl-1-methoxybenzene , a scaffold frequently encountered in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics.

Chemical Assessment

The substrate presents a specific set of electronic and steric challenges that distinguish it from simple aryl halides:

-

Electronic Deactivation (Critical): The methoxy group (-OMe) at the C1 position is a strong electron-donating group (EDG) via resonance. Because the bromine is located at the C4 (para) position, the electron density is pushed directly into the C-Br bond. This increases the bond strength and significantly decreases the rate of oxidative addition , which is typically the rate-determining step (RDS) in the catalytic cycle.

-

Steric Environment: The isopropyl group at C2 is meta to the reactive bromine center. While it does not directly block the palladium insertion site (as an ortho substituent would), it increases the overall lipophilicity and bulk of the arene, influencing solubility and potential aggregation of the catalyst species.

Mechanistic Pathway & Signaling

To understand the optimization logic, we must visualize the catalytic cycle with a focus on the rate-limiting oxidative addition step caused by the substrate's electronics.

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck (Red Node) caused by the electron-donating methoxy group.

Recommended Protocols

Two distinct protocols are recommended. Protocol A is the "Workhorse" method (Jeffery conditions) suitable for scale-up and general screening. Protocol B is the "High-Performance" method utilizing specialized ligands for difficult cases where Protocol A fails to reach full conversion.

Protocol A: The "Jeffery" Conditions (Ligand-Free/Phase Transfer)

Best for: Robustness, cost-efficiency, and aerobic stability.

This method utilizes Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and stabilizer for Palladium nanoparticles, allowing the reaction to proceed without expensive phosphine ligands.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| Catalyst | Pd(OAc)₂ | 0.02 - 0.05 (2-5 mol%) | Pre-catalyst. |

| Additive | TBAB | 1.0 - 1.5 | Stabilizes "naked" Pd(0) clusters; Phase transfer. |

| Base | NaHCO₃ or K₂CO₃ | 2.5 | Neutralizes HBr; Carbonates are milder than amines. |

| Solvent | DMF or DMAc | N/A | High boiling point, polar aprotic to dissolve salts. |

| Temp | 90°C - 110°C | N/A | Required to overcome activation energy of electron-rich Ar-Br. |

Protocol B: Electron-Rich Phosphine System

Best for: High turnover numbers (TON), lower catalyst loading, and difficult substrates.

This method uses Tri-tert-butylphosphine (P(t-Bu)3) . This bulky, electron-rich ligand creates a highly active Pd(0) species that accelerates oxidative addition into the deactivated C-Br bond.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| Catalyst | Pd₂(dba)₃ | 0.015 (1.5 mol%) | Source of Pd(0). |

| Ligand | [(t-Bu)₃PH]BF₄ | 0.06 (6 mol%) | Air-stable precursor to P(t-Bu)₃. |

| Base | Cy₂NMe (Dicyclohexylmethylamine) | 1.2 - 2.0 | Soluble organic base; prevents Pd black formation. |

| Solvent | 1,4-Dioxane or Toluene | N/A | Non-polar solvents often work better with this lipophilic ligand. |

| Temp | 100°C | N/A | Standard activation temperature. |

Detailed Experimental Procedure (Protocol A)

Objective: Coupling of 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 equiv) with Methyl Acrylate (1.5 equiv).

-

Preparation:

-

Dry N,N-Dimethylformamide (DMF) over molecular sieves (4Å) or use anhydrous grade.

-

Ensure all glassware is oven-dried and equipped with a magnetic stir bar.

-

-

Reaction Setup:

-

To a 25 mL round-bottom flask (or pressure vial), add:

-

4-Bromo-2-isopropyl-1-methoxybenzene (1.0 mmol, ~229 mg)

-

TBAB (1.0 mmol, 322 mg)

-

K₂CO₃ (2.5 mmol, 345 mg)

-

Pd(OAc)₂ (0.03 mmol, 6.7 mg)

-

-

Note: If using Protocol B, add Pd2(dba)3 and Ligand here instead.

-

-

Solvent & Reagent Addition:

-

Add DMF (5.0 mL) via syringe.

-

Add Methyl Acrylate (1.5 mmol, ~135 µL).

-

Critical Step: Degas the mixture by bubbling Nitrogen or Argon through the solution for 5-10 minutes. Oxygen can poison the active Pd(0) species.

-

-

Execution:

-

Seal the vessel.

-

Heat to 110°C in an oil bath or heating block.

-

Monitor by TLC or HPLC at 4 hours and 16 hours.

-

Endpoint: Disappearance of the aryl bromide peak.

-

-

Workup:

-

Cool to room temperature.[6]

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine (sat. NaCl) to remove residual DMF.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).

-

Troubleshooting & Optimization Logic

If conversion is low (<50%) after 16 hours, consult the following decision matrix.

Figure 2: Troubleshooting decision tree for stalled reactions.

Data Summary Table

| Variable | Recommendation | Reason |

| Temperature | 100-120°C | Essential. Lower temps (80°C) are insufficient for deactivated p-OMe bromides. |

| Solvent | DMF > Toluene | Polar solvents stabilize the ionic intermediates in the Jeffery condition. |

| Base | K₂CO₃ | Inorganic bases are generally superior to Et3N for this specific substrate class to prevent gumming. |

| Atmosphere | Inert (N₂/Ar) | While Jeffery conditions are "robust", electron-rich phosphines (Protocol B) are air-sensitive.[6] |

References

-

Jeffery, T. (1984). Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions. Tetrahedron Letters, 26(22), 2667-2670.

-

Littke, A. F., & Fu, G. C. (2001). Heck reactions of aryl chlorides and bromides: Versatile palladium-catalyzed couplings.[6][12] Journal of the American Chemical Society, 123(29), 6989-7000.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

-

Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5, 31-44.

Sources

- 1. expresspolymlett.com [expresspolymlett.com]

- 2. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Palladium-Catalyzed Sequential Nucleophilic Addition/Oxidative Annulation of Bromoalkynes with Benzoic Acids To Construct Functionalized Isocoumarins [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 10. CN105418421A - Synthesizing method for 3-methoxyacrylate - Google Patents [patents.google.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. youtube.com [youtube.com]

The Unseen Workhorse: Application Notes for 4-Bromo-2-isopropyl-1-methoxybenzene in Advanced Materials Synthesis

Introduction: Unlocking Potential in a Versatile Building Block

In the vast landscape of chemical intermediates, 4-Bromo-2-isopropyl-1-methoxybenzene emerges as a uniquely functionalized aromatic compound with significant, yet underexplored, potential in materials science. Its strategic substitution pattern—a reactive bromine atom for cross-coupling, a methoxy group for electronic tuning and solubility, and an isopropyl group for enhanced processability—positions it as a valuable precursor for a range of high-performance organic materials. While direct, extensive literature on its end-use applications is nascent, its structural motifs are prevalent in materials at the forefront of organic electronics and liquid crystal technologies.

This technical guide serves as a forward-looking application note, providing researchers, chemists, and materials scientists with a comprehensive overview of the prospective applications of 4-Bromo-2-isopropyl-1-methoxybenzene. By leveraging established synthetic methodologies and drawing parallels with structurally analogous compounds, we will detail protocols for its use in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells, precursors for advanced liquid crystals, and monomers for soluble conductive polymers.

Physicochemical Properties and Synthetic Rationale

Before delving into its applications, it is crucial to understand the inherent properties of 4-Bromo-2-isopropyl-1-methoxybenzene that make it an attractive starting material.

| Property | Value | Significance in Materials Synthesis |

| Molecular Formula | C₁₀H₁₃BrO | Provides a good balance of aromatic character and aliphatic solubility. |

| Molecular Weight | 229.11 g/mol | A moderate molecular weight that allows for significant modification without becoming excessively heavy. |

| Bromine Atom | Position 4 | A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex π-conjugated systems. |

| Methoxy Group | Position 1 | An electron-donating group that can raise the Highest Occupied Molecular Orbital (HOMO) energy level, a desirable trait for hole-transporting materials. It also tends to enhance solubility in organic solvents. |

| Isopropyl Group | Position 2 | A bulky, non-polar group that can disrupt intermolecular packing, thereby increasing solubility and preventing crystallization in thin films, which is crucial for achieving amorphous layers in electronic devices. |

The interplay of these functional groups provides a powerful toolkit for the rational design of new materials. The bromine atom serves as the primary reactive site for building larger molecular architectures. The methoxy and isopropyl groups, in concert, fine-tune the electronic properties and processability of the resulting materials.

Application in Organic Electronics: A Precursor to Hole-Transporting Materials

The design of efficient and stable hole-transporting materials (HTMs) is paramount for the performance of OLEDs and perovskite solar cells. Arylamine derivatives are a dominant class of HTMs, and 4-Bromo-2-isopropyl-1-methoxybenzene is an ideal starting point for their synthesis via Buchwald-Hartwig amination. The methoxy group contributes to a favorable HOMO energy level for efficient hole injection and transport.

Protocol 1: Synthesis of a Triarylamine-Based Hole-Transporting Material

This protocol outlines a two-step synthesis of a potential hole-transporting material derived from 4-Bromo-2-isopropyl-1-methoxybenzene and diphenylamine.

Step 1: Buchwald-Hartwig Amination

-

Objective: To couple 4-Bromo-2-isopropyl-1-methoxybenzene with diphenylamine.

-

Reagents:

-

4-Bromo-2-isopropyl-1-methoxybenzene (1.0 eq)

-

Diphenylamine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃HBF₄) (0.08 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-isopropyl-1-methoxybenzene, diphenylamine, and sodium tert-butoxide.

-

Add anhydrous toluene to the flask.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(t-Bu)₃HBF₄ in a small amount of anhydrous toluene.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired triarylamine derivative.

-

Step 2: Characterization

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Further characterization for materials science applications would involve cyclic voltammetry to determine the HOMO/LUMO energy levels, UV-Vis spectroscopy to assess the optical bandgap, and fabrication of a device to measure its hole mobility.

Caption: Synthetic workflow for a hole-transporting material.

Application in Liquid Crystals: Crafting Mesogenic Cores

The rigid core of a liquid crystal molecule is fundamental to its mesogenic properties. Substituted biphenyl and terphenyl structures are common motifs in liquid crystal design. 4-Bromo-2-isopropyl-1-methoxybenzene can be used in Suzuki coupling reactions to construct these extended aromatic systems. The isopropyl and methoxy substituents can influence the melting point and the type of liquid crystalline phase (nematic, smectic, etc.).

Protocol 2: Synthesis of a Substituted Biphenyl Core

This protocol describes the synthesis of a biphenyl derivative, a common building block for liquid crystals, using a Suzuki coupling reaction.

-